molecular formula C18H20O4 B14370386 Diethyl 4-benzylidenehepta-2,5-dienedioate CAS No. 90155-96-7

Diethyl 4-benzylidenehepta-2,5-dienedioate

Cat. No.: B14370386
CAS No.: 90155-96-7
M. Wt: 300.3 g/mol
InChI Key: ZBPOTLAICQXPCI-UHFFFAOYSA-N
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Description

Diethyl 4-benzylidenehepta-2,5-dienedioate is an organic compound with the molecular formula C18H20O4. It contains a benzylidene group attached to a hepta-2,5-dienedioate moiety, making it a compound of interest in various chemical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-benzylidenehepta-2,5-dienedioate typically involves the reaction of diethyl malonate with benzaldehyde under basic conditions. The reaction proceeds through the formation of an enolate ion from diethyl malonate, which then undergoes a nucleophilic addition to benzaldehyde, followed by dehydration to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-benzylidenehepta-2,5-dienedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4-benzylidenehepta-2,5-dienedioate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 4-benzylidenehepta-2,5-dienedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its combination of a benzylidene group with a hepta-2,5-dienedioate moiety sets it apart from other similar compounds .

Properties

CAS No.

90155-96-7

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

diethyl 4-benzylidenehepta-2,5-dienedioate

InChI

InChI=1S/C18H20O4/c1-3-21-17(19)12-10-16(11-13-18(20)22-4-2)14-15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3

InChI Key

ZBPOTLAICQXPCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(=CC1=CC=CC=C1)C=CC(=O)OCC

Origin of Product

United States

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